3',4'-Dihydrospiro[piperidine-4,2'-pyrano[3,2-b]pyridine]-4'-one dihydrochloride
Description
Properties
IUPAC Name |
spiro[3H-pyrano[3,2-b]pyridine-2,4'-piperidine]-4-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.2ClH/c15-9-8-12(3-6-13-7-4-12)16-10-2-1-5-14-11(9)10;;/h1-2,5,13H,3-4,6-8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHOGAIDGCNVLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)C3=C(O2)C=CC=N3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3’,4’-Dihydrospiro[piperidine-4,2’-pyrano[3,2-b]pyridine]-4’-one dihydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction.
Construction of the Pyrano[3,2-b]pyridine Moiety: This step involves the formation of the pyrano[3,2-b]pyridine structure through a series of condensation and cyclization reactions.
Spirocyclic Formation: The final step involves the formation of the spirocyclic structure by linking the piperidine ring with the pyrano[3,2-b]pyridine moiety under specific reaction conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of advanced techniques such as continuous flow synthesis.
Chemical Reactions Analysis
3’,4’-Dihydrospiro[piperidine-4,2’-pyrano[3,2-b]pyridine]-4’-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine or pyrano[3,2-b]pyridine rings are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of spiro compounds, including those similar to 3',4'-dihydrospiro[piperidine-4,2'-pyrano[3,2-b]pyridine]-4'-one, exhibit antimicrobial properties. For instance, studies have shown that certain analogues demonstrate efficacy against Mycobacterium tuberculosis, suggesting potential applications in developing new anti-tubercular agents .
Antidiabetic Effects
Some studies have explored the synthesis of related compounds as potential anti-diabetic agents. The structural features of spiro compounds may enhance their ability to inhibit alpha-glycosidases, which are key enzymes involved in carbohydrate metabolism . This suggests that 3',4'-dihydrospiro[piperidine-4,2'-pyrano[3,2-b]pyridine]-4'-one dihydrochloride could be investigated for similar effects.
Neuroprotective Potential
The piperidine moiety is known for its neuroprotective properties. Compounds containing this structure have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. Therefore, the dihydrochloride form of this compound may hold promise in neuropharmacology .
Drug Development
The unique structure of this compound makes it a candidate for drug development targeting various diseases:
- Infectious Diseases : As noted earlier, its activity against tuberculosis could lead to new treatments for drug-resistant strains.
- Metabolic Disorders : Its potential as an anti-diabetic agent opens avenues for managing type 2 diabetes through enzyme inhibition.
Synthesis of Novel Compounds
The compound can serve as a building block in synthetic chemistry to create novel derivatives with enhanced biological activities. The versatility of the spiro structure allows for modifications that could improve pharmacological profiles or reduce side effects.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3’,4’-Dihydrospiro[piperidine-4,2’-pyrano[3,2-b]pyridine]-4’-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
Key Findings and Insights
- Structural Diversity: The target compound’s pyrano[3,2-b]pyridine system distinguishes it from pyrano[3,2-c]pyridines (planarity differences) and furo-pyridones (oxygen placement) .
- Salt Forms : Dihydrochloride salts (e.g., target compound, vapitadine) improve pharmacokinetics compared to neutral analogues .
- Synthetic Accessibility: Spiroquinolines achieve higher yields (>90%) than pyrano-furo-pyridones (66–79%), suggesting scalability variations .
Biological Activity
3',4'-Dihydrospiro[piperidine-4,2'-pyrano[3,2-b]pyridine]-4'-one dihydrochloride (CAS Number: 1051383-43-7) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that contributes to its biological activity. Its molecular formula is with a molecular weight of 238.26 g/mol. The dihydrochloride form enhances its solubility and stability in aqueous environments.
Research has indicated that this compound may interact with specific biological targets, particularly enzymes involved in metabolic pathways. For instance, studies suggest that it exhibits inhibitory activity against N-myristoyltransferase (NMT), an enzyme implicated in the lifecycle of various pathogens including Trypanosoma brucei, the causative agent of African sleeping sickness .
Table 1: Summary of Biological Activities
Pharmacological Studies
Several studies have evaluated the pharmacological potential of this compound. Notably, a study highlighted its effectiveness as a trypanocidal agent with promising selectivity towards the parasite over human cells .
Case Study: Trypanocidal Activity
In a controlled laboratory setting, the compound was tested against T. brucei cultures. Results showed significant inhibition of parasite proliferation at concentrations as low as 21 μM. This suggests that the compound could serve as a lead for developing new treatments for trypanosomiasis.
Toxicology and Safety Profile
The safety profile of this compound has not been extensively documented in the available literature. Preliminary studies indicate low cytotoxicity in non-target mammalian cells; however, comprehensive toxicological assessments are necessary to establish safety for potential therapeutic use.
Q & A
Q. What are the recommended safety protocols for handling 3',4'-dihydrospiro[piperidine-4,2'-pyrano[3,2-b]pyridine]-4'-one dihydrochloride in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact; if exposure occurs, rinse immediately with water for 15 minutes (skin) or use an eyewash station (eyes) .
- Ventilation: Work in a fume hood to prevent inhalation of dust/aerosols. If inhaled, move to fresh air and seek medical attention .
- Storage: Store in a cool, dry place (<25°C) in airtight containers. Avoid incompatible materials (strong oxidizers, acids) .
- Spill Management: Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste .
Q. What are the standard synthetic routes for preparing spiro-piperidine-pyrano-pyridinone derivatives?
Methodological Answer: Spiro compounds are typically synthesized via:
- Acylation of Piperidine Precursors: React 1-benzyl-4-piperidone with acylating agents (e.g., acetic anhydride) under basic conditions (e.g., NaOH in dichloromethane) to yield 1'-acyl derivatives (85–95% yields) .
- Multicomponent Reactions: Use catalytic p-toluenesulfonic acid to condense 4-hydroxycoumarin, aldehydes, and thiourea in one-pot reactions .
- Purification: Employ medium-pressure liquid chromatography (MPLC) with gradients (e.g., cyclohexane/EtOAc) for isolation .
Q. Table 1: Example Reaction Yields
| Starting Material | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| 1-Benzyl-4-piperidone | Acylation | 85–95 | |
| Pyrano-furo-pyridone | MPLC Purification | 64 |
Q. How is purity assessed for spiro-piperidine derivatives, and what analytical techniques are critical?
Methodological Answer:
- Chromatography: HPLC with UV detection (λ = 254 nm) is standard. Purity ≥99% is achievable with optimized gradients .
- Spectroscopy:
- Elemental Analysis: Validate stoichiometry (e.g., C, H, N, Cl content) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Cross-Validation: Combine multiple techniques (e.g., IR for functional groups, NMR for stereochemistry, X-ray crystallography for absolute configuration) .
- Isotopic Labeling: Use deuterated solvents to clarify splitting patterns in NMR (e.g., distinguish diastereotopic protons) .
- High-Resolution MS: Resolve low-intensity molecular ions (e.g., adjust ionization parameters like ESI vs. EI) .
Example Challenge: In , GC-MS showed poor molecular ion intensity (0.5–8%). Solution: Optimize ionization energy or switch to HRMS-ESI .
Q. What computational methods predict the physicochemical properties and bioavailability of spiro-piperidine derivatives?
Methodological Answer:
Q. Table 2: Computed Drug-Likeness Parameters
| Parameter | Value | Tool | Reference |
|---|---|---|---|
| LogP | 2.1–3.5 | SwissADME | |
| Oral Bioavailability (%) | 65–78 | QikProp |
Q. How can supramolecular interactions in crystal structures inform solid-state stability?
Methodological Answer:
- X-ray Crystallography: Resolve hydrogen-bonding networks (e.g., N–H⋯O interactions in pyridinium salts) .
- Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., π-π stacking in pyrano-pyridinones) .
- Thermogravimetric Analysis (TGA): Correlate dehydration events with lattice stability .
Case Study: In , (E)-3-(pyridin-4-yl)acrylic acid forms stable salts via pyridinium–anion interactions. Such motifs enhance thermal stability up to 200°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
